molecular formula C14H19BrN2 B605654 AT-1001 CAS No. 1314801-63-2

AT-1001

Cat. No.: B605654
CAS No.: 1314801-63-2
M. Wt: 295.224
InChI Key: BUVQHAVXIBTLGL-ZSBIGDGJSA-N
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Description

AT-1001, also known as Larazotide, is a synthetic eight amino acid peptide . It functions as a partial agonist for the α3β4 nicotinic acetylcholine receptor (nAChR) and has been studied for its potential in blocking nicotine self-administration in rats . It has been suggested that this compound attenuates stress-induced reinstatement of nicotine seeking in a rat model of relapse and induces minimal withdrawal in dependent rats .


Molecular Structure Analysis

This compound has a molecular weight of 295.224 and a chemical formula of C14H19BrN2 .

Scientific Research Applications

1. AT-1001's Interaction with Nicotinic Cholinergic Receptors

This compound, also known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine, is recognized for its high affinity and selectivity at human and rat α3β4 nicotinic cholinergic receptors (nAChRs). It acts as a potent partial agonist at these receptors, displaying significant efficacy. This interaction is crucial for understanding its effects on nicotine addiction and potentially other neurological conditions (Tuan et al., 2015).

2. Potential for Treating Coeliac Disease

This compound is investigated for its role in treating coeliac disease, deriving its structure from a protein secreted by Vibrio cholerae. It functions as an inhibitor of paracellular permeability, which is a key aspect in managing this autoimmune disorder affecting the small intestine (Paterson et al., 2007).

3. Effect on Nicotine Self-Administration and Potential Smoking Cessation Aid

Studies show that this compound blocks nicotine self-administration in rats without affecting food responding. This highlights its potential as a therapeutic agent for smoking cessation. Its high affinity and selectivity for α3β4 nAChR make it a promising candidate in addiction medicine (Toll et al., 2012).

4. Role in Alcohol Use Disorders and Stress Response

This compound is also researched for its effects on alcohol use disorders. It shows potential in reducing operant alcohol self-administration, particularly under stress-induced conditions. This suggests that this compound's partial agonism at α3β4 nAChRs could be beneficial in treating alcohol addiction, especially when exacerbated by stress (Cippitelli et al., 2015).

5. Utility in Clinical Studies for Celiac Disease

In the context of celiac disease, this compound (larazotide acetate) has been systematically reviewed and meta-analyzed in randomized controlled trials. It showed a positive impact in alleviating gastrointestinal symptoms in patients undergoing gluten challenges, thus reinforcing its therapeutic potential in celiac disease management (Hoilat et al., 2021).

Mechanism of Action

AT-1001 functions as a tight junction regulator and reverses leaky junctions to their normally closed state . It is an inhibitor of paracellular permeability . In the context of celiac disease, one pathway that allows fragments of gliadin protein to get past the intestinal epithelium and subsequently trigger an immune response begins with binding of indigestible gliadin fragments to the chemokine CXC motif receptor 3 (CXCR3) on the luminal side of the intestinal epithelium . This compound intervenes in the middle of this pathway by blocking zonulin receptors, thereby preventing tight junction disassembly and associated increase in intestinal permeability .

Properties

CAS No.

1314801-63-2

Molecular Formula

C14H19BrN2

Molecular Weight

295.224

IUPAC Name

(1R,3r,5S)-N-(2-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H19BrN2/c1-17-11-6-7-12(17)9-10(8-11)16-14-5-3-2-4-13(14)15/h2-5,10-12,16H,6-9H2,1H3/t10-,11+,12-

InChI Key

BUVQHAVXIBTLGL-ZSBIGDGJSA-N

SMILES

CN1[C@@]2([H])C[C@H](NC3=CC=CC=C3Br)C[C@]1([H])CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-1001;  AT 1001;  AT1001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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